
3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one” is a chemical compound that contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . The compound also contains a 2,4-dichlorophenyl group, which is a derivative of phenol containing two chlorine atoms .
Synthesis Analysis
The synthesis of dichlorophenyl substituted 3-hydroxy-chromen-4-one derivatives has been reported in the literature . The solid-state architecture of these isomers is quite different due to the large influence of the Cl-substituents on the dihedral angle between the phenyl and chromenone rings .
Molecular Structure Analysis
The molecular structure of “this compound” has been characterized using X-ray characterization, Hirshfeld surface analysis, and DFT calculations . The different assemblies and synthons have been studied using Hirshfeld surface analysis and by computing their interaction energies and different contributions (electrostatic, polarization, dispersion, and repulsion) .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Antibacterial Activity: One compound structurally similar to 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one, specifically 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, has been identified as a potent antibacterial agent. Its design intends to act as a pro-drug, releasing a lethal species specifically within target anaerobic bacterial cells (Dickens et al., 1991).
Enzymatic Activity in Bioremediation
- Degradation of Environmental Pollutants: An enzyme known as 2,4-Dichlorophenol hydroxylase, which is involved in the degradation of 2,4-dichlorophenoxyacetic acid, a compound related to this compound, has been studied for its role in bioremediation. This enzyme is key in the hydroxylation step of degradation in bacteria, demonstrating the potential of related compounds in environmental clean-up processes (Beadle & Smith, 1982).
Molecular Structure Analysis
- Crystal Structure Analysis: The compound 3-(2,4-Dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one, closely related to this compound, has been synthesized and its crystal structure determined. This type of structural analysis contributes to understanding the molecular properties and potential applications of related compounds (Zhao et al., 2009).
Inhibitory Activity in Biological Systems
- Respiratory Chain Inhibition in Yeasts: 3-(3,4-dichlorophenyl)-1,1-dimethylurea, a derivative of the compound , has been shown to inhibit the transport of electrons between cytochromes b and c1 in the respiratory chain of Saccharomyces cerevisiae, suggesting potential applications in studying and influencing metabolic pathways in yeasts and possibly other organisms (Convent & Briquet, 1978).
Photochemical and Photocatalytic Studies
- Photochemical Reactions: 2,4-Dichlorophenol, a structurally related compound, has been extensively studied in photocatalyzed oxidation processes. These studies indicate the potential of this compound in similar photocatalytic applications, particularly in environmental remediation contexts (Tang & Huang, 1995).
Wirkmechanismus
Target of Action
The primary target of 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one is the CYP51 receptor . This receptor plays a crucial role in the life cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease .
Mode of Action
The compound interacts with its target, the CYP51 receptor, by forming a stable complex . This interaction involves hydrogen bonds and results in a high degree of occupation at the active site of the receptor .
Biochemical Pathways
The compound affects the evolutionary cycle of T. cruzi by acting on several proteins, including Cruzain, Trypanothione reductase, TcGAPDH, and CYP51
Pharmacokinetics
The compound presents an alignment between permeability and hepatic clearance, although it has low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation . Despite these characteristics, the compound’s estimated LD50 rate is greater than 500 mg/kg, indicating a low incidence of lethality by ingestion .
Result of Action
The compound exhibits antitrypanosomiasis activity, as demonstrated by in vitro assays against infected cell cultures . It inhibits parasite proliferation and is effective against the epimastigote and trypomastigote forms of T. cruzi .
Action Environment
It’s worth noting that the compound’s effectiveness can be influenced by the presence of other substances, such as antibiotics
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies should focus on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should focus on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O3/c16-9-2-4-11(13(17)6-9)12-5-8-1-3-10(18)7-14(8)20-15(12)19/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLCJPSUKHSVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2436082.png)
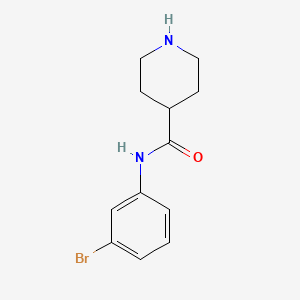
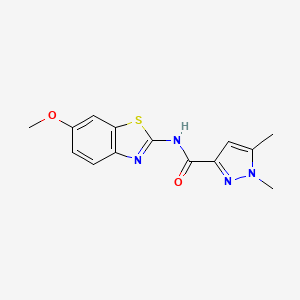
![(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2436086.png)
![(Z)-methyl 2-(6-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2436088.png)
![N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2436089.png)
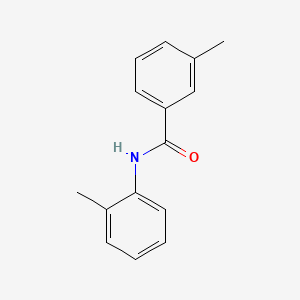
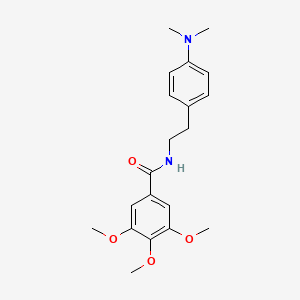
![5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)
![N-[2-[4-(4-Hydroxypiperidin-1-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2436096.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2436097.png)
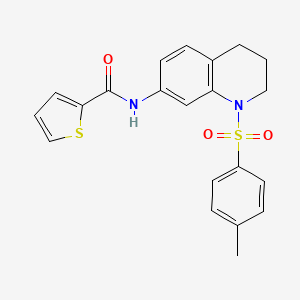
![3-[(2-Hydroxyethane)sulfonyl]acetic acid](/img/structure/B2436101.png)

